4-(4-Methoxyanilino)-4-oxo-2-(pentylamino)butanoic acid

Description

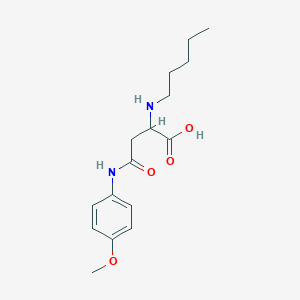

4-(4-Methoxyanilino)-4-oxo-2-(pentylamino)butanoic acid is a structurally complex compound featuring a butanoic acid backbone substituted with a 4-methoxyanilino group at the 4-oxo position and a pentylamino group at the 2-position. This dual substitution pattern confers unique physicochemical properties, such as moderate polarity due to the methoxy group and enhanced lipophilicity from the pentyl chain.

Properties

IUPAC Name |

4-(4-methoxyanilino)-4-oxo-2-(pentylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-3-4-5-10-17-14(16(20)21)11-15(19)18-12-6-8-13(22-2)9-7-12/h6-9,14,17H,3-5,10-11H2,1-2H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMFCWVIPJHMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(CC(=O)NC1=CC=C(C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyanilino)-4-oxo-2-(pentylamino)butanoic acid can be achieved through a multi-step process involving the following key steps:

Formation of the Methoxyaniline Intermediate: This involves the reaction of aniline with methoxybenzene under specific conditions to form 4-methoxyaniline.

Coupling with Butanoic Acid Derivative: The 4-methoxyaniline is then coupled with a butanoic acid derivative, such as 4-oxo-2-(pentylamino)butanoic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyanilino)-4-oxo-2-(pentylamino)butanoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aniline and butanoic acid derivatives.

Scientific Research Applications

4-(4-Methoxyanilino)-4-oxo-2-(pentylamino)butanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyanilino)-4-oxo-2-(pentylamino)butanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 4-oxo-4-anilinobutanoic acid derivatives. Below is a systematic comparison with structurally related analogs, focusing on substituent effects, molecular properties, and research findings.

Table 1: Structural and Physicochemical Comparison

*Molecular formula and weight for the target compound inferred from analogs.

Key Comparisons

Substituent Effects on Lipophilicity The pentylamino group in the target compound increases lipophilicity compared to shorter-chain analogs like 4-(2-butoxyanilino)-4-oxo-butanoic acid (butoxy group, MW 265.3) . This property may enhance membrane permeability in biological systems. Methoxy vs.

Stereochemical and Conformational Differences The α,β-unsaturated double bond in (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid introduces rigidity and conjugation, which may enhance binding affinity to biological targets compared to the saturated backbone of the target compound .

Solubility Trends Succinanilic acid (C₁₀H₁₁NO₃) is slightly water-soluble but highly ethanol-soluble, a trend likely shared by the target compound due to its carboxylate group . Bulky substituents, such as tetrahydrofuranmethoxy in C₁₅H₁₉NO₅, reduce water solubility but improve compatibility with organic solvents .

Biological Relevance Analogs like 4-{4-[(isobutyrylamino)anilino}-4-oxobutanoic acid (C₁₅H₂₀N₂O₄) have been studied for their steric effects on enzyme binding, suggesting that the target compound’s pentylamino group may similarly influence receptor interactions .

Synthetic Accessibility The synthesis of 4-oxo-4-anilinobutanoic acid derivatives typically involves condensation reactions between succinic anhydrides and anilines, as seen in the preparation of succinanilic acid . Modifications like the pentylamino group likely require additional steps, such as nucleophilic substitution or reductive amination .

Biological Activity

4-(4-Methoxyanilino)-4-oxo-2-(pentylamino)butanoic acid is a synthetic organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound features a unique structure that combines a methoxyaniline moiety with a pentylamino group attached to a butanoic acid backbone, which may influence its biological interactions and therapeutic potential.

The molecular formula of this compound is , and it has a molecular weight of approximately 304.38 g/mol. The compound's structure allows for various chemical reactions including oxidation, reduction, and substitution, which can lead to different derivatives with potentially distinct biological activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, possibly through modulation of signaling pathways involved in cell cycle regulation and apoptosis. The specific molecular targets remain to be fully elucidated, but the presence of the methoxyaniline group is hypothesized to play a critical role in its activity .

The biological activity of this compound is believed to involve interactions with specific enzymes and receptors within cells. These interactions may modulate various signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its observed biological effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound, it was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity.

Case Study 2: Anticancer Screening

A separate investigation into the anticancer potential revealed that treatment with the compound at concentrations ranging from 10 to 50 µM led to a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis compared to untreated controls.

Data Table: Biological Activity Summary

| Biological Activity | Tested Organisms/Cell Lines | Results |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL |

| Escherichia coli | MIC: 64 µg/mL | |

| Anticancer | MCF-7 breast cancer cells | Dose-dependent decrease in viability; increased apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.